molecular formula C18H15NO3S B14563057 3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid CAS No. 61830-20-4

3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid

Cat. No.: B14563057
CAS No.: 61830-20-4
M. Wt: 325.4 g/mol
InChI Key: KYZPYZOJZTUTTH-UHFFFAOYSA-N
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Description

3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. . This compound features a quinoline core structure with a carboxylic acid group at the 2-position and a sulfanyl group attached to a 4-methoxyphenylmethyl moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects . The sulfanyl group and quinoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the sulfanyl and 4-methoxyphenylmethyl groups, resulting in different biological activities.

    4-Methoxyquinoline-2-carboxylic acid: Lacks the sulfanyl group, affecting its chemical reactivity and applications.

    3-{[(Phenyl)methyl]sulfanyl}quinoline-2-carboxylic acid: Lacks the methoxy group, leading to variations in its pharmacological properties.

Uniqueness

3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid is unique due to the presence of both the sulfanyl and 4-methoxyphenylmethyl groups, which contribute to its distinct chemical reactivity and biological activities. These structural features enhance its potential as a versatile compound in medicinal and industrial applications.

Properties

CAS No.

61830-20-4

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]quinoline-2-carboxylic acid

InChI

InChI=1S/C18H15NO3S/c1-22-14-8-6-12(7-9-14)11-23-16-10-13-4-2-3-5-15(13)19-17(16)18(20)21/h2-10H,11H2,1H3,(H,20,21)

InChI Key

KYZPYZOJZTUTTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=CC3=CC=CC=C3N=C2C(=O)O

Origin of Product

United States

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